molecular formula C12H25NO2Si B12547612 Piperidine, 1-(cyclopentyldimethoxysilyl)- CAS No. 179751-89-4

Piperidine, 1-(cyclopentyldimethoxysilyl)-

Katalognummer: B12547612
CAS-Nummer: 179751-89-4
Molekulargewicht: 243.42 g/mol
InChI-Schlüssel: UOFOHBDJRUJFJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(cyclopentyldimethoxysilyl)- is an organic compound with the molecular formula C12H25NO2Si. This compound features a piperidine ring substituted with a cyclopentyldimethoxysilyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic organic chemistry, and various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(cyclopentyldimethoxysilyl)- typically involves the reaction of piperidine with cyclopentyldimethoxysilane under specific conditions. One common method includes the use of a catalyst such as iron complex to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(cyclopentyldimethoxysilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidinones, while reduction can produce various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(cyclopentyldimethoxysilyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Piperidine, 1-(cyclopentyldimethoxysilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Piperidine, 1-(cyclopentyldimethoxysilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds .

Eigenschaften

CAS-Nummer

179751-89-4

Molekularformel

C12H25NO2Si

Molekulargewicht

243.42 g/mol

IUPAC-Name

cyclopentyl-dimethoxy-piperidin-1-ylsilane

InChI

InChI=1S/C12H25NO2Si/c1-14-16(15-2,12-8-4-5-9-12)13-10-6-3-7-11-13/h12H,3-11H2,1-2H3

InChI-Schlüssel

UOFOHBDJRUJFJJ-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C1CCCC1)(N2CCCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.